molecular formula C12H14N2O3 B1357569 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 144583-89-1

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1357569
M. Wt: 234.25 g/mol
InChI Key: UOVNZZNSWCUTTL-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline class of heterocyclic compounds. It is a colorless solid with a molecular formula of C13H13N3O3. 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has been studied extensively in the scientific community due to its many potential applications. This compound is known to have a wide range of biological and medicinal activities, which has made it a popular research subject.

Scientific Research Applications

Photoinduced Additions

Research on substituted dihydroquinolines, closely related to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, includes studies on photoinduced additions. Steady-state photolysis of these compounds in water and alcohols leads to the addition of solvent molecules to the heterocycle, forming hydroxy- or alkoxytetrahydroquinolines. Notably, nitro-substituted dihydroquinolines are identified as photostable, suggesting potential in photochemical applications (Nekipelova et al., 2001).

Electrophilic Substitution

A study on 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one demonstrates its utility in organic synthesis. Treatment with lithium diisopropylamide (LDA) followed by various electrophiles yields 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, highlighting a mild approach to electrophilic substitution of the tetrahydroquinoline core (Bouclé Sébastien et al., 2010).

Photolysis Studies

The photolysis of 2,2,4-trimethyl-1,2-dihydroquinolines, which are structurally related to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, has been studied. This process leads to the formation of aminyl radicals, suggesting potential applications in the study of radical chemistry and photochemistry (Malkin et al., 1981).

Synthesis and Optimization

Research on the synthesis and optimization of related compounds, such as 6-nitro-3,4-dihydroquinazolin-4-one, highlights the importance of temperature and reaction time in producing nitro derivatives, a factor potentially applicable to the synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (Ziyadullaev et al., 2020).

Radical Chemistry

Studies on nitroxide radicals derived from hydrogenated quinolines, including 2,2,4-trimethyl-1,2-dihydroquinolines, reveal insights into the nature of radicals formed from these compounds. Such research is significant for understanding the radical chemistry of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives (Ivanov et al., 1976).

properties

IUPAC Name

1,4,4-trimethyl-6-nitro-3H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2)7-11(15)13(3)10-5-4-8(14(16)17)6-9(10)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVNZZNSWCUTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599633
Record name 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

CAS RN

144583-89-1
Record name 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Letellier, J Guillard, DH Caignard, G Ferry… - European journal of …, 2008 - Elsevier
A new series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one have been prepared via condensation of 3,3-dimethylacryloyl chloride with aniline. Details of synthetic …
Number of citations: 20 www.sciencedirect.com

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